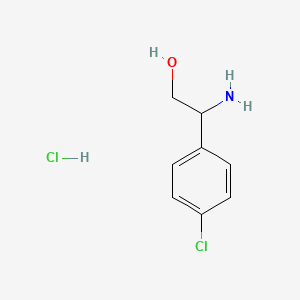

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative featuring a 4-chlorophenyl substituent, an ethanol backbone, and a primary amine group protonated as a hydrochloride salt. Its molecular formula is C₈H₁₀Cl₂NO, with a molecular weight of 208.09 g/mol (CAS: 1147883-41-7) . This compound is significant in pharmaceutical and agrochemical research due to its structural versatility, enabling applications in asymmetric synthesis and as a precursor for bioactive molecules. The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing properties, influencing binding interactions in drug-receptor systems .

Properties

IUPAC Name |

2-amino-2-(4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSCNYFGCTZKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432682-01-3 | |

| Record name | 2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Nitro Precursors

One of the most common and well-documented methods for preparing 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride involves the catalytic hydrogenation of 2-nitro-2-(4-chlorophenyl)ethanol derivatives. The process typically uses hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst. This method efficiently reduces the nitro group to an amino group while preserving the hydroxyl functionality on the ethan-1-ol side chain.

- Reaction conditions: Hydrogen gas, Pd/C catalyst, ambient to moderate temperature and pressure.

- Yield and purity: High yields with excellent purity due to selective reduction.

- Advantages: Straightforward, scalable, and industrially feasible.

This approach is widely employed in industrial settings to produce the compound on a large scale with consistent quality.

Condensation and Reduction Route

Another synthetic strategy involves the condensation of 4-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate, followed by reduction to the amino alcohol. This pathway includes:

- Step 1: Knoevenagel condensation of 4-chlorobenzaldehyde with nitromethane under basic conditions to yield 2-nitro-2-(4-chlorophenyl)ethanol.

- Step 2: Reduction of the nitro group to an amino group using hydrogenation or chemical reducing agents such as sodium borohydride (NaBH4) in the presence of catalysts.

Sodium Borohydride/Iodine Reduction of 4-Chlorophenylacetic Acid

A patented method describes the synthesis of 4-chlorophenylethanol, a key intermediate, from 4-chlorophenylacetic acid via reduction with sodium borohydride activated by iodine in tetrahydrofuran (THF). The process involves:

- Dissolving 4-chlorophenylacetic acid in anhydrous THF.

- Cooling to 0°C and adding sodium borohydride.

- Gradual addition of iodine solution to activate the reducing agent.

- Stirring and warming to room temperature.

- Work-up with methanol and potassium hydroxide, followed by extraction and drying.

This method yields 4-chlorophenylethanol with approximately 95% yield and high purity, which can be further converted to the amino alcohol via amination reactions.

Reductive Amination Using Chiral Amines

To achieve enantioselective synthesis, reductive amination of 4-chlorophenyl ethanone with enantiopure amines such as (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine followed by reduction with sodium borohydride is employed. This method introduces chirality and yields diastereomerically enriched products stabilized by intramolecular hydrogen bonding.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | 2-Nitro-2-(4-chlorophenyl)ethanol | H2, Pd/C catalyst | High | Industrially scalable, selective reduction |

| Condensation + reduction | 4-Chlorobenzaldehyde + nitromethane | Base for condensation, H2 or NaBH4 for reduction | Moderate | Allows chirality introduction |

| Sodium borohydride/iodine reduction | 4-Chlorophenylacetic acid | NaBH4, I2, THF, 0–25°C | ~95 | High yield, intermediate for amino alcohol |

| Reductive amination with chiral amines | 4-Chlorophenyl ethanone + chiral amine | NaBH4 reduction | Moderate | Enantioselective synthesis |

- Spectroscopic Confirmation: The compound’s structure is confirmed by ^1H and ^13C NMR spectroscopy, showing aromatic proton signals (δ 7.31–7.37 ppm) and chiral center protons (δ 5.30 ppm). IR spectroscopy detects characteristic -OH (~3383 cm⁻¹) and amino groups. High-resolution mass spectrometry (HRMS) confirms molecular weight with [M+H]^+ = 214.0635.

- Chiral Purity: Enantioselective syntheses are monitored by chiral HPLC and 2D NMR techniques to confirm stereochemical integrity.

- Safety Considerations: The compound is corrosive and requires handling with personal protective equipment in a fume hood to avoid skin and eye damage.

The preparation of this compound is well-established through multiple synthetic routes, including catalytic hydrogenation of nitro precursors, condensation-reduction sequences, sodium borohydride/iodine reduction of chlorophenylacetic acid, and reductive amination with chiral amines for enantioselective synthesis. These methods provide flexibility in scale, yield, and stereochemical control, making the compound accessible for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride is primarily utilized in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique structure allows it to interact with biological targets effectively, making it a crucial component in the development of novel therapeutic agents .

Biochemical Research

Neurotransmitter Activity Studies:

In biochemical research, this compound is instrumental in studies focusing on neurotransmitter systems. It aids researchers in understanding the mechanisms of action within the central nervous system by modulating neurotransmitter activity and influencing cellular signaling pathways.

Enzyme Interaction:

The compound can act as a substrate for aminotransferases and interacts with various enzymes and proteins. This interaction facilitates the transfer of amino groups in metabolic pathways, which is vital for studying cellular metabolism and signaling.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed to enhance the accuracy of biochemical assays. It is used in methods for detecting and quantifying specific biomolecules, thereby improving analytical techniques in research settings .

Formulation Chemistry

Stabilizing Agent:

The compound serves as a stabilizing agent in various medicinal formulations. Its inclusion can improve the shelf-life and efficacy of pharmaceutical products, ensuring that active ingredients remain effective over time .

Material Science

Development of Novel Materials:

Research into material science has identified this compound as a potential building block for creating advanced materials. Its properties are being explored for applications in polymer science, where it may contribute to the development of materials with enhanced characteristics .

Case Study 1: Neurological Drug Development

A study demonstrated that derivatives of this compound showed promise in treating conditions like depression and anxiety by modulating serotonin receptors. This highlights its potential role in developing new antidepressants.

Case Study 2: Biochemical Pathway Research

Research involving this compound revealed its ability to influence kinase activity, leading to altered phosphorylation states in signaling pathways critical for cell growth and differentiation. Understanding these interactions could pave the way for targeted therapies in cancer treatment.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Ring

- 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride (CAS: 1423029-08-6): Replaces the 4-chlorophenyl group with a 4-ethylphenyl moiety. Molecular weight: 201.69 g/mol (C₁₀H₁₆ClNO) .

- 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride (CAS: 2794-41-4): Features a 4-fluorophenyl group and a methylated amine. Fluorine’s electronegativity enhances metabolic stability compared to chlorine. Molecular weight: 205.66 g/mol (C₉H₁₃ClFNO) .

Backbone and Functional Group Alterations

- 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0): Replaces the ethanol hydroxyl group with a ketone. Reduced hydrogen-bonding capacity, impacting solubility (melting point: 262°C). Molecular weight: 206.07 g/mol (C₈H₉Cl₂NO) .

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS: 1245569-30-5):

Stereochemical Variants

Enantiomers of the target compound exhibit distinct pharmacological profiles:

- (R)-2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride (CAS: 1391448-75-1): Mirror-image stereochemistry may lead to differences in receptor binding or metabolic pathways .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|

| 2-Amino-2-(4-chlorophenyl)ethan-1-ol HCl | C₈H₁₀Cl₂NO | 208.09 | 1147883-41-7 | Chiral, mp ~200–220°C, high polarity |

| 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl | C₁₀H₁₆ClNO | 201.69 | 1423029-08-6 | Lipophilic, mp ~185°C |

| 2-Amino-1-(4-chlorophenyl)ethanone HCl | C₈H₉Cl₂NO | 206.07 | 5467-71-0 | Crystalline solid, mp 262°C |

| (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl | C₈H₉Cl₃NO | 242.52 | 1810074-84-0 | Enhanced halogen bonding potential |

Data compiled from .

Biological Activity

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a hydrochloride salt that enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications. The compound features an amino group that can form hydrogen bonds and a chlorophenyl group that interacts with hydrophobic regions of proteins and enzymes, leading to modulation of biological activity.

The biological activity of this compound is primarily attributed to its interaction with adrenergic receptors. It has been shown to act as a norepinephrine reuptake inhibitor, which may enhance neurotransmitter release and increase alertness and energy levels. This mechanism suggests potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and obesity .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) against these organisms ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated significant free radical scavenging activity, indicating its potential role in mitigating oxidative stress-related damage in biological systems .

3. Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), by affecting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which is indicative of cell membrane damage during necrosis .

Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of this compound was tested against a panel of bacteria. The results indicated significant inhibition zones ranging from 19 mm to 30 mm against various strains, reinforcing its potential as an antibacterial agent .

Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological effects found that the compound significantly increased norepinephrine levels in the brain, leading to enhanced cognitive functions in animal models. This supports its potential application in treating ADHD and similar disorders.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves reductive amination of 4-chlorophenylglyoxal using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Purification typically employs recrystallization from ethanol/water mixtures to achieve >95% purity. Careful control of pH during neutralization (e.g., using HCl gas in anhydrous ether) minimizes byproducts like imine intermediates .

- Critical Note : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) to detect unreacted glyoxal or over-reduction products.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement . For crystalline samples, collect data at 100 K to minimize thermal motion artifacts.

- NMR : Assign stereochemistry via H-H NOESY (e.g., correlation between NH and 4-chlorophenyl protons confirms spatial proximity) .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to detect trace impurities (<0.5%) .

Q. How should this compound be stored to ensure stability, and what are its key handling risks?

- Methodological Answer : Store desiccated at -20°C in amber vials to prevent photodegradation. The hydrochloride salt is hygroscopic; use argon/vacuum sealing for long-term storage. OSHA hazard codes H315 (skin irritation) and H319 (eye damage) mandate PPE (nitrile gloves, goggles) and fume hood use during weighing .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic disorder or solvent inclusion. Employ:

- Multipole refinement (via SHELXL) to model electron density anisotropy .

- DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries. Use ORTEP-3 for visualizing thermal ellipsoids and validating torsion angles .

Q. What strategies are effective for enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times vary by >2 min for (R)- and (S)-enantiomers .

- Diastereomeric salt formation : React with (+)-di-p-toluoyl-D-tartaric acid in acetone; fractional crystallization yields >99% ee .

- Advanced Tip : Monitor optical rotation ([α] = +12.5° for (S)-enantiomer) to confirm resolution success .

Q. How do substituent modifications (e.g., replacing Cl with Br or altering the ethanolamine backbone) impact biological activity in SAR studies?

- Methodological Answer :

- Synthetic modifications : Introduce bromine via electrophilic aromatic substitution (FeBr catalyst) or replace the hydroxyl group with a methoxy moiety using methyl iodide/KCO.

- Activity assays : Test derivatives in receptor-binding assays (e.g., dopamine D receptor affinity via radioligand displacement). Data show 4-Br substitution increases logP by 0.8, enhancing blood-brain barrier penetration .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The β-amino alcohol moiety acts as a bifunctional catalyst. For example, in Mitsunobu reactions:

- Step 1 : The hydroxyl group binds to DIAD via hydrogen bonding.

- Step 2 : The amine facilitates phosphine oxide elimination.

- Kinetic studies (stopped-flow UV-Vis) reveal a second-order dependence on substrate and triphenylphosphine .

Data Contradictions and Troubleshooting

Q. How to reconcile discrepancies in reported molecular weights (e.g., 198.7 vs. 193.68 g/mol)?

- Analysis : Variations arise from isotopic distribution (e.g., Cl vs. Cl) or solvate formation. Use high-resolution MS (HRMS-ESI) to confirm exact mass (calc. for CHClNO: 194.0473; observed: 194.0475 ± 0.0002) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.